molecular formula C23H14FN3O3 B251793 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

货号 B251793
分子量: 399.4 g/mol
InChI 键: XDRDYQZZFHBHJS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This compound has been the focus of numerous scientific studies due to its potential therapeutic applications in a variety of diseases, including cancer and autoimmune disorders.

科学研究应用

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

作用机制

5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide works by inhibiting the activity of the BTK pathway, which is a critical signaling pathway in B-cell development and function. By blocking this pathway, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide can prevent the proliferation and survival of B-cells, which are often involved in the development of cancer and autoimmune disorders.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been shown to have a selective and potent inhibitory effect on BTK activity, with minimal off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. In preclinical studies, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has been well-tolerated and has shown promising efficacy in animal models of disease.

实验室实验的优点和局限性

One advantage of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in lab experiments is its specificity for the BTK pathway, which allows for targeted inhibition of this pathway without affecting other signaling pathways. Additionally, 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide has good pharmacokinetic properties, which make it a suitable candidate for in vivo studies. One limitation of using 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is its high cost, which may limit its availability for some research groups.

未来方向

There are several potential future directions for the study of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide. One area of interest is the development of combination therapies that include 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide and other targeted inhibitors. Additionally, there is ongoing research to identify biomarkers that can predict response to 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide therapy. Finally, there is interest in exploring the potential use of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide in other diseases, such as multiple sclerosis and inflammatory bowel disease.
Conclusion
5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide is a promising small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its specificity and good pharmacokinetic properties make it a suitable candidate for further research, and ongoing studies are exploring its potential in combination therapies and other diseases.

合成方法

The synthesis of 5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting materials for the synthesis are commercially available and include 4-fluoroaniline, 2-bromo-4-(4-methylpiperazin-1-yl)pyridine, and 2-furoic acid. The synthesis process has been optimized to produce high yields and purity of the final product.

属性

分子式

C23H14FN3O3

分子量

399.4 g/mol

IUPAC 名称

5-(4-fluorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H14FN3O3/c24-16-7-3-14(4-8-16)18-11-12-20(29-18)22(28)26-17-9-5-15(6-10-17)23-27-21-19(30-23)2-1-13-25-21/h1-13H,(H,26,28)

InChI 键

XDRDYQZZFHBHJS-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

规范 SMILES

C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。